1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine
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Overview
Description
1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a dimethylamino group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives. The process can be summarized in the following steps:
Formation of the Pyrrole Moiety: 2,5-dimethylpyrrole is synthesized through the reaction of 2,5-hexanedione with ammonia.
Coupling Reaction: The pyrrole moiety is then coupled with a benzaldehyde derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions at the active site, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as clemizole and metronidazole, share structural similarities and exhibit diverse biological activities.
Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole and its derivatives are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-7-5-11(6-8-13)15-10-12-4-3-9-14-12/h3-9,14-15H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVLCZDUGERKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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